molecular formula C12H20O5 B14351263 Diethyl 3-(2-oxopropyl)pentanedioate CAS No. 93044-01-0

Diethyl 3-(2-oxopropyl)pentanedioate

Cat. No.: B14351263
CAS No.: 93044-01-0
M. Wt: 244.28 g/mol
InChI Key: UUWZFYITTKWMJU-UHFFFAOYSA-N
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Description

Diethyl 3-(2-oxopropyl)pentanedioate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, specifically, is a derivative of pentanedioic acid and contains a ketone group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-(2-oxopropyl)pentanedioate typically involves the esterification of pentanedioic acid with ethanol in the presence of a strong acid catalyst. Another method involves the acylation of diethyl malonate with acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow techniques to ensure safety and efficiency. The process involves the reaction of diethyl malonate with acetyl chloride in the presence of a base, followed by purification through distillation .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(2-oxopropyl)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Scientific Research Applications

Diethyl 3-(2-oxopropyl)pentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 3-(2-oxopropyl)pentanedioate involves its reactivity as an ester and a ketone. The ester groups can undergo hydrolysis to form carboxylic acids, while the ketone group can participate in nucleophilic addition reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon .

Properties

CAS No.

93044-01-0

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

diethyl 3-(2-oxopropyl)pentanedioate

InChI

InChI=1S/C12H20O5/c1-4-16-11(14)7-10(6-9(3)13)8-12(15)17-5-2/h10H,4-8H2,1-3H3

InChI Key

UUWZFYITTKWMJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)C)CC(=O)OCC

Origin of Product

United States

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